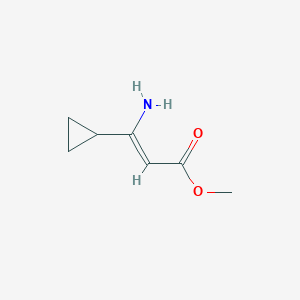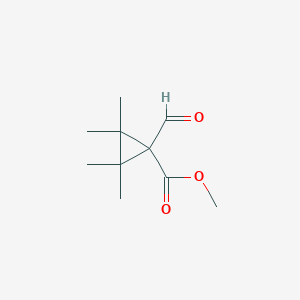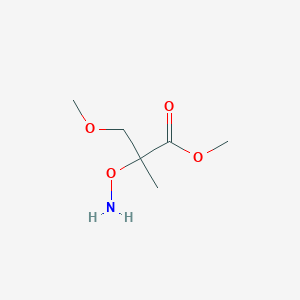![molecular formula C8H9F2N3O B15258856 2-(Difluoromethyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B15258856.png)
2-(Difluoromethyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one is a heterocyclic compound that features a pyrimido[1,2-a]piperazine core with a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one typically involves the difluoromethylation of a suitable precursor. One common method involves the use of difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a catalyst and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors . These systems allow for precise control of reaction temperature and residence time, enhancing the overall production process.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(Difluoromethyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Another difluoromethylated heterocycle with applications in herbicide synthesis.
Difluoromethyl Substituted 1,2,4-Triazoline: Used in 1,3-dipolar cycloaddition reactions.
Uniqueness
2-(Difluoromethyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one is unique due to its specific structural features and the presence of the difluoromethyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H9F2N3O |
|---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
2-(difluoromethyl)-6,7,8,9-tetrahydropyrazino[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H9F2N3O/c9-8(10)5-3-7(14)13-2-1-11-4-6(13)12-5/h3,8,11H,1-2,4H2 |
InChI Key |
CJDKHVGIIRDJHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC(=CC2=O)C(F)F)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclobutan-1-ol](/img/structure/B15258773.png)
![2-[3-(Oxan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B15258786.png)
![1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}ethyl)piperazine](/img/structure/B15258795.png)
![tert-Butyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15258798.png)




![Methyl 3-[(dimethylcarbamoyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B15258814.png)

![tert-Butyl N-[6-(chloromethyl)pyridazin-3-yl]carbamate](/img/structure/B15258827.png)
![8-(2-Chlorophenyl)-6-azaspiro[3.4]octane](/img/structure/B15258851.png)
![6,6-Dioxo-4,5,7,8-tetrahydrotriazolo[1,5-d][1,4]thiazepine-3-carboxylic acid](/img/structure/B15258864.png)

